ADP ribose (sodium)
Overview
Description
Adenosine diphosphate ribose (sodium) is a metabolite of nicotinamide adenine dinucleotide (NAD+). It plays a crucial role in cellular processes, particularly in the activation of transient receptor potential melastatin 2 (TRPM2) channels, which are involved in calcium ion permeability and cellular signaling . This compound is also known for its involvement in autophagy and DNA repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine diphosphate ribose (sodium) can be synthesized through enzymatic reactions involving NAD+ as a substrate. The process typically involves the use of poly (ADP-ribose) polymerase (PARP) enzymes, which catalyze the transfer of ADP-ribose units from NAD+ to target proteins . The reaction conditions often require a buffered aqueous solution at physiological pH, with the presence of magnesium ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of adenosine diphosphate ribose (sodium) involves large-scale fermentation processes using yeast or bacterial cultures that overexpress the necessary enzymes. The harvested cells are lysed, and the compound is purified through a series of chromatographic techniques, including ion-exchange and size-exclusion chromatography .
Chemical Reactions Analysis
Types of Reactions
Adenosine diphosphate ribose (sodium) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, which are useful in studying cellular oxidative stress responses.
Reduction: Reduction reactions can convert it into simpler nucleotides or nucleosides.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often used in synthetic biology.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve mild acids or bases to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various nucleotide analogs and derivatives that are useful in biochemical assays and research .
Scientific Research Applications
Adenosine diphosphate ribose (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the kinetics and mechanisms of poly (ADP-ribose) polymerases.
Biology: It plays a role in cellular signaling pathways, particularly in the regulation of calcium ion channels and autophagy.
Medicine: It is involved in DNA repair mechanisms and is studied for its potential therapeutic applications in cancer and neurodegenerative diseases.
Industry: It is used in the production of diagnostic reagents and biochemical assays
Mechanism of Action
Adenosine diphosphate ribose (sodium) exerts its effects primarily through the activation of TRPM2 channels. These channels are permeable to calcium ions, and their activation leads to an influx of calcium into the cell, which triggers various downstream signaling pathways. The compound also interacts with poly (ADP-ribose) polymerases, facilitating the transfer of ADP-ribose units to target proteins, which is crucial for DNA repair and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
- Nicotinamide adenine dinucleotide (NAD+)
- Adenosine triphosphate (ATP)
- Cyclic ADP-ribose (cADPR)
Uniqueness
Adenosine diphosphate ribose (sodium) is unique in its ability to activate TRPM2 channels and enhance autophagy. Unlike NAD+ and ATP, which are primarily involved in energy metabolism, adenosine diphosphate ribose (sodium) has specific roles in cellular signaling and stress responses .
Properties
IUPAC Name |
sodium;[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] phosphate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O14P2.Na.2H2O/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6;;;/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18);;2*1H2/q;+1;;/p-1/t5-,6-,8-,9-,10-,11-,14?,15?;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINRBWGQACFCEG-PEFQVECMSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N.O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N.O.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N5NaO16P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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